molecular formula C6H14N2O2 B125352 1-Boc-1-methylhydrazine CAS No. 21075-83-2

1-Boc-1-methylhydrazine

Cat. No. B125352
CAS RN: 21075-83-2
M. Wt: 146.19 g/mol
InChI Key: IHMQNZFRFVYNDS-UHFFFAOYSA-N
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Description

1-Boc-1-methylhydrazine, also known as 2-Methylcarbazic acid tert-butyl ester, N-(tert-Butoxycarbonyl)-N-methylhydrazine, or N-Boc-N-methylhydrazine, is a chemical compound with the molecular formula C6H14N2O2 . It is used as a biochemical for proteomics research .


Molecular Structure Analysis

The molecular structure of 1-Boc-1-methylhydrazine is characterized by the presence of 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . The compound has a molar refractivity of 38.8±0.3 cm³ and a polarizability of 15.4±0.5 x 10^-24 cm³ .


Physical And Chemical Properties Analysis

1-Boc-1-methylhydrazine is a clear liquid with a density of 0.985 g/mL at 25 °C . It has a boiling point of 185.5±23.0 °C at 760 mmHg and a vapor pressure of 0.7±0.4 mmHg at 25°C . The compound has an enthalpy of vaporization of 42.2±3.0 kJ/mol and a flash point of 66.0±22.6 °C . Its index of refraction is 1.459 .

Scientific Research Applications

Chemical Properties and Synthesis

1-Boc-1-methylhydrazine, also known as tert-butyl azaalanine or tert-butyl 1- methylhydrazinecarboxylate, is a compound used as a starting material for the regioselective preparation of substituted hydrazines and heterocyclic compounds. It is typically supplied as a liquid and is soluble in most organic solvents. The reagent is easily prepared by reacting di-tert-butyldicarbonate and methylhydrazine in various solvents such as CDCl3, ethanol, methanol, or THF, usually yielding a colorless or yellow liquid in high yield and sufficient purity (Karchava & Melkonyan, 2010).

Analytical Method Development

A gas chromatography-mass spectrometry method was developed for analyzing trace levels of methylhydrazine in an experimental drug substance. This method is significant for ensuring the purity and safety of drug substances, considering the mutagenic and carcinogenic properties of methylhydrazine (Fortin & Chen, 2010).

Synthesis of Antineoplastic Agents

1-Boc-1-methylhydrazine derivatives have been synthesized and evaluated as potential antineoplastic agents. For instance, 1-(Arylsulfonyl)-2-[(methoxycarbonyl)sulfenyl]-1-methylhydrazines were studied for their activity against L1210 leukemia and B16 melanoma in mice, indicating the compound's potential in cancer treatment (Hrubiec et al., 1986).

Development of New Synthetic Approaches

In the field of organic synthesis, 1-Boc-1-methylhydrazine has been utilized in developing new synthetic approaches. For example, it was used in a method for synthesizing 4-(3-aminopropyl)-5-amino-1-methylpyrazole starting from 3-cyanopyridine, demonstrating its versatility in complex organic reactions (Ohigashi et al., 2006).

Exploration in Immunology

Methylhydrazine derivatives have shown immunosuppressive effects, which were investigated in the context of skin homografts. These studies demonstrate the compound's potential in the field of immunology and organ transplantation (Floersheim, 1966).

Novel Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling of vinyl halides and tert-butyl carbazate has been utilized for synthesizing N-Boc-N-alkenylhydrazines. This methodology represents a new approach to accessing this type of hydrazines, highlighting the compound's role in novel chemical syntheses (Barluenga et al., 2007).

Safety And Hazards

1-Boc-1-methylhydrazine is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

tert-butyl N-amino-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMQNZFRFVYNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395881
Record name 1-Boc-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-1-methylhydrazine

CAS RN

21075-83-2
Record name 1-Boc-1-methylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-1-methylhydrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10 mL of methyl hydrazine was dissolved in 90 mL of ethanol, and under stirring at ice-cooling, a solution of 41 g of di-tert-butyldicarbonate in 90 mL of ethanol was added dropwise over 45 minutes. After stirring at room temperature for 7 hours, the solvent was evaporated, to afford 24.7 g of the title compound as a colorless oil.
Name
methyl hydrazine
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methylhydrazine (2.3 g, 50 mmole) in 100 ml of tetrahydrofuran and 100 ml of water was treated with BOC anhydride (10.91 g, 50 mmole) at 20° C. and the pH was maintained at 8-9 with the dropwise addition of 2N sodium hydroxide. After the pH stabilized, the solution was stirred overnight at 20° C. and pH 8-9. The organic solvent was evaporated in vacuo and the residue was extracted with ethyl acetate. The organic solution was washed with water, dried over sodium sulfate and evaporated. The residual oil was flash-distilled in vacuo to give 3.68 g of the title compound as a colorless oil.
Name
methylhydrazine
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10.91 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Di-t-butyl-dicarbonate (10.91 g, 50 mmole) was added to a solution of methyl hydrazine (2.3 g, 50 mmole) in 100 ml of tetrahydrofuran and 100 ml of water. The pH of the mixture was maintained at 8-9 with 2N sodium hydroxide, and the solution stirred overnight at this pH. The organic solvent was removed in vacuo and the aqueous residue was extracted with ethyl acetate. The organic layer was dried over sodium sulfate, concentrated and distilled in vacuo to give the title compound as an oil, 3.68 g.
Quantity
10.91 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Di-tert-butyl-dicarbonate (0.23.69 g, 108.5 mmol) in methanol (40 mL) was added dropwise over a period of 1.5 h to a solution of methylhydrazine (5.00 g, 106.4 mmol) in methanol (20 mL) cooled to ˜5° C. When the addition was complete, tlc (10% methanol/dichloromethane) indicated that the reaction was complete. The reaction mixture was stored at −20° C. overnight, and then the solvent was evaporated to give N-methyl-hydrazinecarboxylic acid tert-butyl ester (14.34 g, 92%) as a colorless oil which was used directly in the subsequent step without further purification.
Quantity
108.5 mmol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Boc-1-methylhydrazine
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1-Boc-1-methylhydrazine
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Reactant of Route 6
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1-Boc-1-methylhydrazine

Citations

For This Compound
10
Citations
AV Karchava, FS Melkonyan… - … of Reagents for Organic …, 2001 - Wiley Online Library
… Although 1-Boc-1-methylhydrazine is easily decomposed by hydrochloric acid, a crystalline hydrochloride (mp 124–125 C) could be isolated by carefully controlled addition of a solution …
Number of citations: 2 onlinelibrary.wiley.com
AA Yadav, D Patel, X Wu, BB Hasinoff - Journal of Inorganic Biochemistry, 2013 - Elsevier
… Because methylhydrazine was not commercially available in Canada it was prepared from the acid hydrolysis of 1-boc-1-methylhydrazine using trifluoroacetic acid. Condensation of 1 …
Number of citations: 54 www.sciencedirect.com
NR Judge, G Chacktas, L Ma, A Schink… - European Journal of …, 2021 - Wiley Online Library
… A one-pot, three step sequence of EDC-mediated amide coupling with 1-Boc-1-methylhydrazine, concurrent acidic cleavage of the acetal and Boc protecting groups and in-situ …
SA Leier - 2018 - era.library.ualberta.ca
… To a solution of 1,2,4-benzenetricarboxylic anhydride in acetic acid, 2 equivalents of 1Boc-1-methylhydrazine were added. The reaction was stirred under reflux for five hours and …
Number of citations: 1 era.library.ualberta.ca
M Draskovits - 2016 - scholar.archive.org
… Activated quinoline 7 or 8 (1 equiv.) was dissolved in DMF in a screw cap vial, 1-Boc-1-methylhydrazine (1.2 equiv.) and NEt3 (1 equiv.) were added and the reaction mixture was …
Number of citations: 1 scholar.archive.org
K Yue, S Sun, G Jia, M Qin, X Hou… - Journal of Medicinal …, 2022 - ACS Publications
… Carboxyl 8, 13a, 13b, 16a–16c, 20, and 21a-21b condensed with intermediate 4 or 1-Boc-1-methylhydrazine in the presence of HATU to form amide 22a–22i. The desired hydrazide …
Number of citations: 12 pubs.acs.org
S Dhanju - 2018 - search.proquest.com
… To test the idea, hydrazide 79 was prepared from 1-Boc-1-methylhydrazine 76121 (Scheme 25). Benzylation of 76 with excess benzyl bromide afforded 1-Boc-1-methyl2,2-…
Number of citations: 2 search.proquest.com
P Prusevich - 2014 - jscholarship.library.jhu.edu
Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that oxidatively cleaves methyl groups from monomethyl and dimethyl Lys4 of histone H3 (H3K4me1, H3K4me2) and …
Number of citations: 0 jscholarship.library.jhu.edu
N Lounsbury - 2016 - search.proquest.com
RNase P is a bacterial ribozyme that catalyzes the maturation of tRNA and is conserved across Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). …
Number of citations: 6 search.proquest.com
TS Corrigan - 2017 - rave.ohiolink.edu
A strong healthcare system is not only an ethical responsibility for a developed society, but a prerequisite to the advancement and prosperity of the human race as a whole. The field of …
Number of citations: 2 rave.ohiolink.edu

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